molecular formula C14H16ClFN4S B4843267 N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-isopropylthiourea

N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-isopropylthiourea

Cat. No. B4843267
M. Wt: 326.8 g/mol
InChI Key: DCZZOKZHMFXZKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-isopropylthiourea is a synthetic compound that has been studied for its potential therapeutic applications. This compound is also known as TAK-242 and has been shown to have anti-inflammatory properties.

Mechanism of Action

TAK-242 works by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is a receptor that is involved in the immune response to bacterial infections. When TLR4 is activated, it triggers a cascade of signaling events that result in the production of pro-inflammatory cytokines. TAK-242 inhibits this signaling pathway by binding to a specific site on TLR4, thus preventing its activation.
Biochemical and Physiological Effects:
TAK-242 has been shown to have anti-inflammatory effects in various animal models of inflammation. It has been shown to reduce the production of pro-inflammatory cytokines and to inhibit the activation of immune cells. TAK-242 has also been shown to have neuroprotective effects in animal models of stroke.

Advantages and Limitations for Lab Experiments

One advantage of using TAK-242 in lab experiments is that it is a specific inhibitor of TLR4 signaling. This allows researchers to study the effects of TLR4 activation on various biological processes. However, one limitation of using TAK-242 is that it may not be effective in all models of inflammation. Additionally, TAK-242 may have off-target effects that could complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of TAK-242. One area of research is the development of new TLR4 inhibitors that are more potent and selective than TAK-242. Another area of research is the study of TAK-242 in combination with other anti-inflammatory agents, such as non-steroidal anti-inflammatory drugs (NSAIDs) or glucocorticoids. Finally, the therapeutic potential of TAK-242 in various human diseases, such as sepsis and rheumatoid arthritis, should be further explored.

Scientific Research Applications

TAK-242 has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been studied in the treatment of various inflammatory diseases, including sepsis, rheumatoid arthritis, and inflammatory bowel disease.

properties

IUPAC Name

1-[1-[(2-chloro-4-fluorophenyl)methyl]pyrazol-4-yl]-3-propan-2-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClFN4S/c1-9(2)18-14(21)19-12-6-17-20(8-12)7-10-3-4-11(16)5-13(10)15/h3-6,8-9H,7H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCZZOKZHMFXZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=S)NC1=CN(N=C1)CC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-3-propan-2-ylthiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-isopropylthiourea
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N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-isopropylthiourea
Reactant of Route 3
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N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-isopropylthiourea
Reactant of Route 4
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N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-isopropylthiourea
Reactant of Route 5
N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-isopropylthiourea
Reactant of Route 6
N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-isopropylthiourea

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